2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane
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Overview
Description
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane is a unique organogermanium compound It features a germanium atom bonded to a dioxazagermocane ring, which includes oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise control of reaction parameters such as temperature and pressure. Purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce a variety of functionalized germanium compounds.
Scientific Research Applications
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane involves its interaction with specific molecular targets. The germanium atom can coordinate with various biomolecules, potentially disrupting their normal function. This coordination can affect cellular pathways and lead to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: Similar in structure but lacks the germanium atom.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another related compound with different functional groups.
Uniqueness
2,2,6-Trimethyl-4-phenyl-1,3,6,2-dioxazagermocane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic properties.
Properties
CAS No. |
921595-29-1 |
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Molecular Formula |
C13H21GeNO2 |
Molecular Weight |
295.94 g/mol |
IUPAC Name |
2,2,6-trimethyl-4-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C13H21GeNO2/c1-14(2)16-10-9-15(3)11-13(17-14)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
NEZFXVUDROYJII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCO[Ge](OC(C1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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